

Application Notes and Protocols for BzATP Triethylammonium Salt in In Vitro Experiments

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Compound of Interest

Compound Name: BzATP triethylammonium salt

Cat. No.: B1142107

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of **BzATP triethylammonium salt**, a potent P2X receptor agonist, in various in vitro assays. BzATP is particularly effective in activating the P2X7 receptor, making it a valuable tool for studying inflammation, immune responses, neuropathic pain, and cancer biology.

Biological Activity and Data

BzATP triethylammonium salt is a synthetic analog of ATP that acts as an agonist for P2X purinergic receptors. It exhibits significantly higher potency at the P2X7 receptor compared to the endogenous ligand, ATP.^{[1][2]} This enhanced potency makes it a preferred reagent for robustly activating P2X7-mediated signaling pathways in experimental settings.^[1] However, it is important to note that BzATP is not entirely selective and can activate other P2X receptors.^{[2][3]}

Quantitative Data: Potency of BzATP

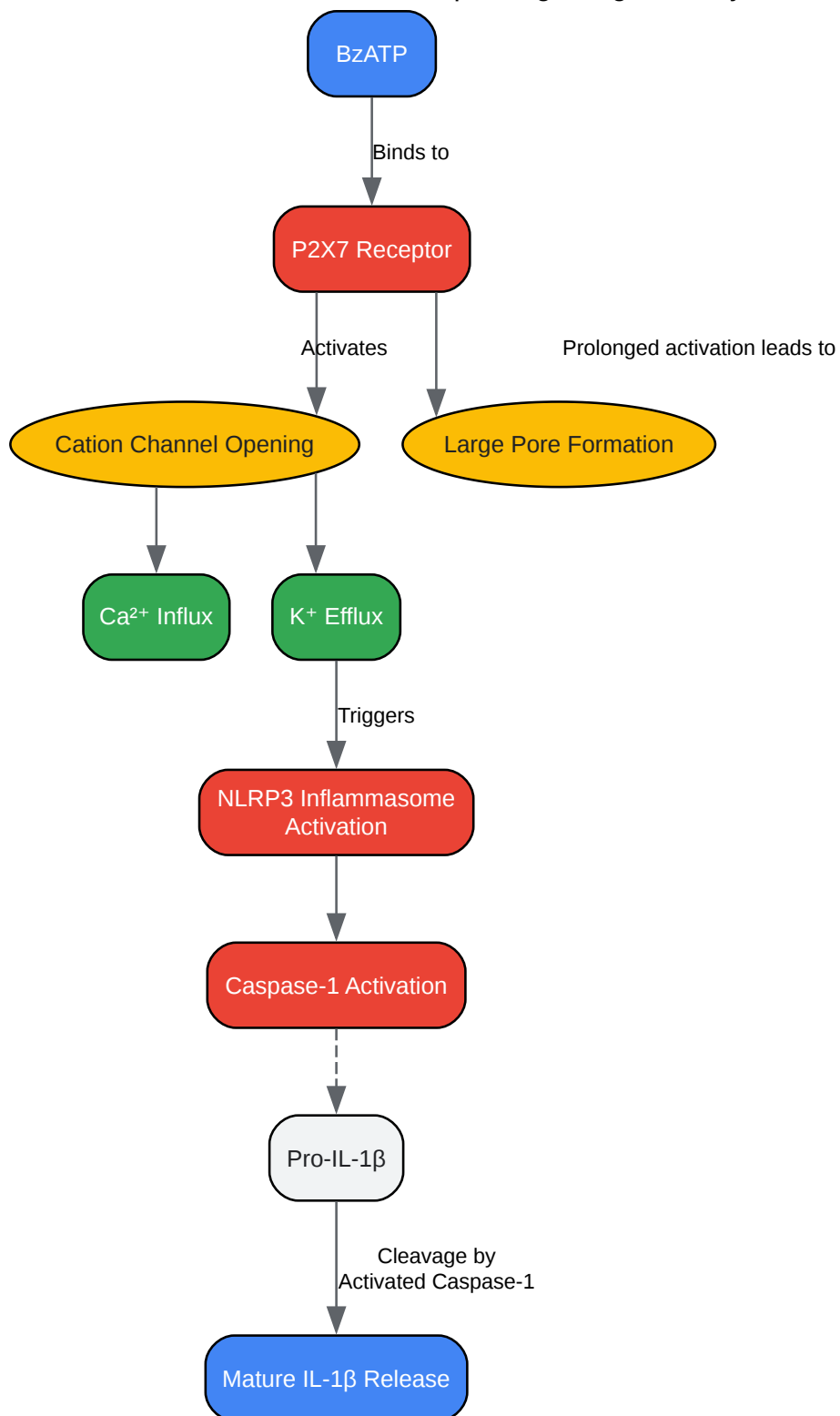
The half-maximal effective concentration (EC50) of BzATP for P2X7 receptors varies across different species. The following table summarizes key EC50 values for BzATP in various assays.

Agonist	Species	Assay Type	EC50 (μM)	Reference(s)
BzATP	Human	Calcium Influx	7	[2]
BzATP	Human	YO-PRO-1 Uptake	~10-30	[1]
BzATP	Rat	Calcium Influx	3.6	[1][2][3][4]
BzATP	Rat	Electrophysiology	3.6 ± 0.2	[1]
BzATP	Mouse	Calcium Influx	285	[1][2][3][4]
BzATP	Mouse	Electrophysiology	285 ± 16	[1]

Signaling Pathways

Activation of the P2X7 receptor by BzATP initiates a cascade of intracellular events. Initially, it opens a non-selective cation channel, leading to an influx of Ca^{2+} and Na^{+} and an efflux of K^{+} . [5] Prolonged stimulation can lead to the formation of a larger membrane pore, allowing the passage of molecules up to 900 Da.[1] This can trigger the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines such as IL-1 β and IL-18.[1][5]

BzATP-Induced P2X7 Receptor Signaling Pathway

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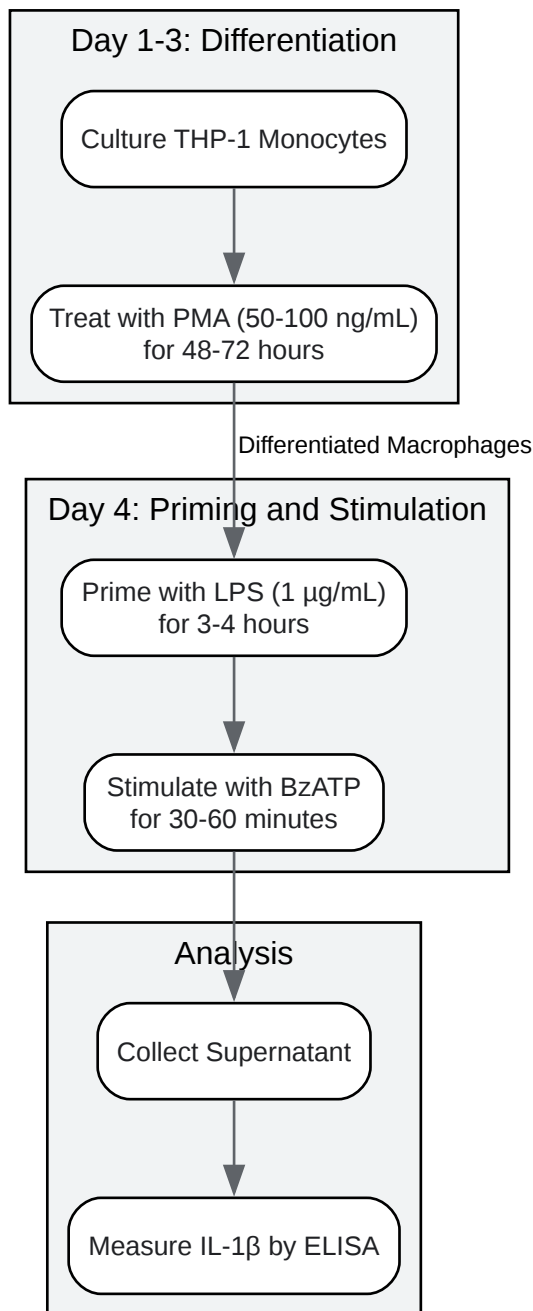
Caption: Signaling cascade initiated by BzATP binding to the P2X7 receptor.

Experimental Protocols

The following are detailed protocols for common in vitro applications of **BzATP triethylammonium salt**.

BzATP-Induced IL-1 β Release in THP-1 Macrophages

This protocol describes how to induce and measure the release of IL-1 β from THP-1 cells, a human monocytic cell line, differentiated into macrophages.

Workflow for BzATP-Induced IL-1 β Release[Click to download full resolution via product page](#)

Caption: Experimental workflow for measuring IL-1 β release from THP-1 macrophages.

Materials:

- THP-1 cells

- RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
- Phorbol 12-myristate 13-acetate (PMA)
- Lipopolysaccharide (LPS)
- **BzATP triethylammonium salt**
- Sterile PBS
- Human IL-1 β ELISA kit

Procedure:

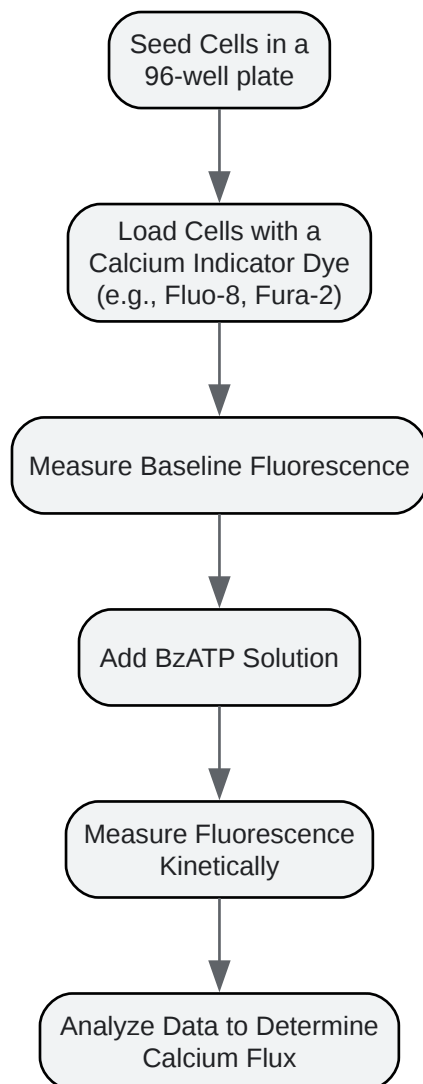
- Macrophage Differentiation (Day 1-3):
 - Culture THP-1 monocytes in RPMI-1640 medium.[\[5\]](#)
 - Seed the cells in a 24-well plate at a density of 5×10^5 cells/well.[\[5\]](#)
 - Induce differentiation by adding PMA to a final concentration of 50-100 ng/mL.[\[5\]](#)
 - Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator. Differentiated macrophages will adhere to the plate.[\[5\]](#)
 - After incubation, remove the PMA-containing medium, wash the cells gently with warm PBS, and add fresh, PMA-free medium. Rest the cells for 24 hours.[\[5\]](#)
- Priming (Day 4):
 - Prime the differentiated THP-1 macrophages by adding LPS to the culture medium at a final concentration of 1 μ g/mL.[\[5\]](#)[\[6\]](#)
 - Incubate for 3-4 hours at 37°C in a 5% CO₂ incubator.[\[5\]](#)
- BzATP Stimulation (Day 4):
 - Prepare a stock solution of BzATP in sterile water or PBS.[\[5\]](#)

- After priming, remove the LPS-containing medium and replace it with fresh, serum-free medium.[\[5\]](#)
- Add BzATP to the desired final concentration (e.g., 100-300 μ M).[\[6\]](#)[\[7\]](#)
- Incubate for 30-60 minutes for IL-1 β release.[\[5\]](#)[\[6\]](#)
- Sample Collection and Analysis (Day 4):
 - Collect the cell culture supernatants.[\[5\]](#)
 - Centrifuge the supernatants at 1,500 rpm for 10 minutes to remove any detached cells.[\[5\]](#)
 - Measure the concentration of IL-1 β in the supernatants using a human IL-1 β ELISA kit, following the manufacturer's instructions.[\[6\]](#)[\[8\]](#)

Calcium Influx Assay

This assay measures the rapid influx of calcium into cells upon P2X7 receptor activation by BzATP.

Workflow for Calcium Influx Assay



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Caption: General workflow for a calcium influx assay.

Materials:

- Adherent or suspension cells expressing P2X7 receptors
- Appropriate cell culture medium
- Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM)
- Pluronic F-127

- Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
- **BzATP triethylammonium salt**

- Fluorescence plate reader with an injection system

Procedure:

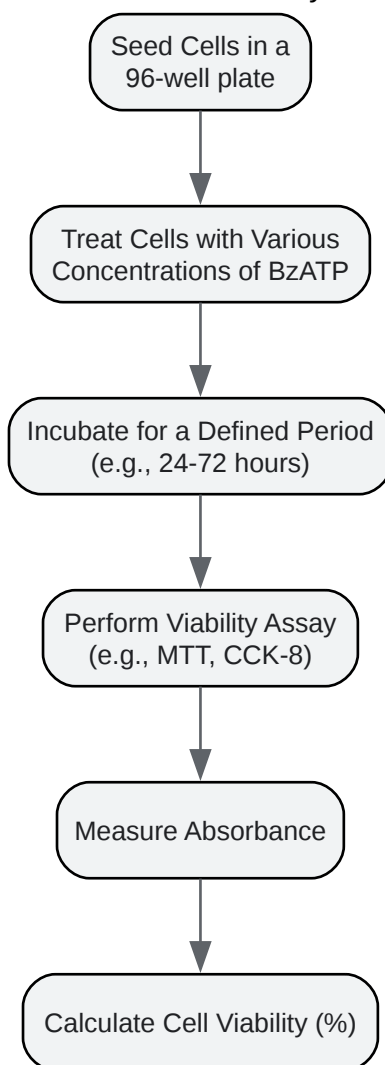
- Cell Preparation:
 - Seed cells in a 96-well black-wall, clear-bottom plate and culture overnight to allow for adherence.
 - For suspension cells, wash and resuspend in assay buffer.
- Dye Loading:
 - Prepare a loading solution of a calcium-sensitive dye (e.g., 2 μ M Fluo-8 AM with 0.02% Pluronic F-127 in HBSS).
 - Remove the culture medium from the cells and add the dye loading solution.
 - Incubate for 30-60 minutes at 37°C in the dark.[\[9\]](#)[\[10\]](#)
 - Wash the cells twice with HBSS to remove excess dye.[\[9\]](#)
- Measurement of Calcium Flux:
 - Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye.
 - Measure the baseline fluorescence for a short period.
 - Using the plate reader's injector, add the BzATP solution to the wells at the desired concentration.
 - Immediately begin kinetic measurement of fluorescence intensity over time. A rapid increase in fluorescence indicates calcium influx.[\[9\]](#)

- Data Analysis:
 - Quantify the change in fluorescence to determine the extent of calcium influx. This can be expressed as a fold change over baseline or by calculating the area under the curve.

Cell Proliferation and Cytotoxicity Assays

BzATP can have dual effects on cell viability, promoting proliferation at lower concentrations and inducing cytotoxicity at higher concentrations or with prolonged exposure, particularly in cancer cells.^{[4][11]}

Workflow for Cell Viability Assays



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